Antithrombin III Avranches is a variant of the antithrombin III protein, which plays a critical role in the regulation of blood coagulation. This protein is primarily synthesized in the liver and functions as a serine protease inhibitor, specifically targeting thrombin and factor Xa to prevent excessive clotting. The Avranches variant is characterized by a specific mutation at the arginine 393 position, where it is replaced by histidine, leading to impaired functionality in its reactive site. This mutation can result in an increased risk of thrombotic events due to reduced inhibition of coagulation factors .
Antithrombin III Avranches was first identified in a study that characterized various mutations affecting the protein's function. The study utilized molecular techniques such as polymerase chain reaction and sequencing to identify structural variants of antithrombin III, highlighting the significance of genetic factors in thrombotic disorders .
Antithrombin III Avranches belongs to the family of serine protease inhibitors known as serpins. These proteins are characterized by their ability to inhibit serine proteases through a unique mechanism involving conformational changes upon binding to their target enzymes. The Avranches variant represents one of several mutations affecting the reactive center loop, crucial for its inhibitory function .
The synthesis of antithrombin III occurs primarily in the liver, where it is initially produced as an immature protein consisting of 464 amino acids. This precursor undergoes post-translational modifications, including cleavage of 32 amino acids from the N-terminal, resulting in a mature protein with 432 amino acids. The maturation process also involves the formation of disulfide bonds and glycosylation, which are essential for its stability and functionality .
The identification of mutations such as that seen in antithrombin III Avranches typically involves techniques like polymerase chain reaction amplification of specific gene regions followed by sequencing or dot blot analysis using allele-specific probes. This allows for rapid identification of mutations that may predispose individuals to thrombotic conditions .
Antithrombin III has a complex structure comprising three beta-sheets and nine alpha-helices, forming a stable framework for its function as a serine protease inhibitor. The reactive center loop, where the mutation occurs in the Avranches variant, is crucial for binding to target proteases like thrombin and factor Xa .
The specific mutation in antithrombin III Avranches (Arg393His) alters the reactive site configuration, which affects its interaction with thrombin. This modification can lead to decreased inhibition efficiency, contributing to a higher risk of thrombosis .
The primary reaction involving antithrombin III is its interaction with serine proteases. In normal circumstances, antithrombin III binds to thrombin or factor Xa through its reactive center loop, forming an irreversible complex that inhibits these enzymes' activity.
In the case of antithrombin III Avranches, the mutation at position 393 compromises this binding efficiency. As a result, the reaction rate between antithrombin III and its target proteases is significantly reduced compared to normal variants, leading to potential clinical implications such as increased thrombotic risk .
Antithrombin III functions through a mechanism that involves conformational changes upon binding to proteases. The binding induces a rearrangement within the protein structure that enhances its inhibitory capacity. In normal antithrombin III, this process is facilitated by heparin or heparan sulfate, which increases the rate of interaction with proteases by promoting these conformational changes .
Antithrombin III is a glycoprotein with a molecular weight approximately ranging from 58 kDa to 70 kDa depending on glycosylation status. Its solubility and stability are influenced by post-translational modifications like glycosylation and disulfide bond formation.
As a serine protease inhibitor, antithrombin III interacts with various coagulation factors through specific binding sites. The functional properties are significantly affected by mutations; for instance, the Arg393His mutation leads to altered reactivity towards thrombin and factor Xa .
Antithrombin III and its variants are crucial in clinical settings for understanding thrombotic disorders. Testing for specific mutations like those found in antithrombin III Avranches can aid in assessing thrombotic risk in individuals. Furthermore, antithrombin III is utilized therapeutically as an anticoagulant agent in patients with deficiencies or during surgical procedures where coagulation control is critical .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: